molecular formula C7H14N2O B1609707 N-methylpiperidine-2-carboxamide CAS No. 53941-92-7

N-methylpiperidine-2-carboxamide

Cat. No. B1609707
CAS RN: 53941-92-7
M. Wt: 142.2 g/mol
InChI Key: OHSDIYRKGMNZBC-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

The general procedure of Referential Example 131 was repeated through use of N-benzyloxypiperidine-2-carboxylic acid (2.0 g) and 1.0 M methylamine in tetrahydrofuran (4 mL), to thereby give the title compound as an oily product (970 mg, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[C:15]([OH:17])=O)C1C=CC=CC=1.[CH3:18][NH2:19]>O1CCCC1>[CH3:18][NH:19][C:15]([CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][NH:9]1)=[O:17]

Inputs

Step One
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON1C(CCCC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.